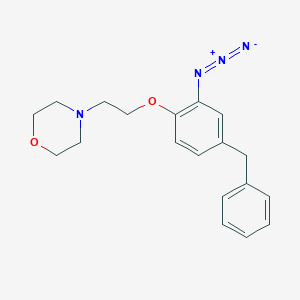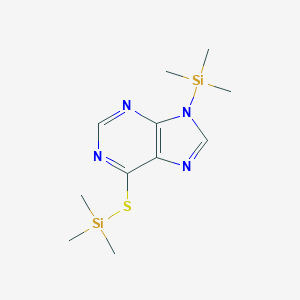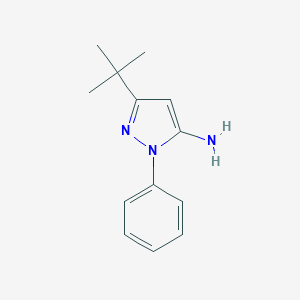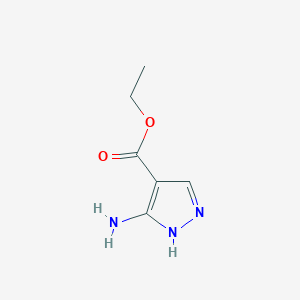
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine, commonly known as ABPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPEM is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of ABPEM is based on its ability to undergo a photochemical reaction upon exposure to light. Upon absorption of light, ABPEM undergoes a homolytic cleavage of the azido group, which generates a highly reactive nitrene intermediate. The nitrene intermediate can then react with a variety of functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. The selectivity and efficiency of the reaction depend on the nature of the functional groups and the reaction conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of ABPEM depend on its specific application and the target biomolecules. In bioorthogonal chemistry, ABPEM can label biomolecules without affecting their structure or function, which allows for the visualization and tracking of biomolecules in living cells and organisms. In drug delivery, ABPEM can release the active drug selectively and locally, which reduces the systemic toxicity and improves the therapeutic efficacy. In photoaffinity labeling, ABPEM can identify the binding partners of a target protein, which allows for the characterization of protein-protein and protein-ligand interactions.
Advantages And Limitations For Lab Experiments
The advantages of using ABPEM in lab experiments include its versatility, selectivity, and efficiency. ABPEM can be synthesized using different methods and can react with a variety of functional groups, which allows for its use in different applications. ABPEM can also react selectively and efficiently with the target functional groups, which reduces the background noise and improves the signal-to-noise ratio. The limitations of using ABPEM in lab experiments include its potential toxicity, instability, and low solubility. ABPEM can generate reactive intermediates that can damage biomolecules and cells, which requires careful handling and optimization of the reaction conditions. ABPEM can also decompose or degrade over time, which reduces its yield and purity. ABPEM can also have low solubility in some solvents, which limits its use in certain applications.
Future Directions
The future directions for research on ABPEM include the development of new synthesis methods, the optimization of the reaction conditions, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in different fields. The development of new synthesis methods can improve the yield and purity of ABPEM and reduce the cost and time of synthesis. The optimization of the reaction conditions can improve the selectivity and efficiency of the reaction and reduce the potential toxicity and instability of ABPEM. The characterization of its biochemical and physiological effects can provide insights into its mechanism of action and its potential advantages and limitations for different applications. The exploration of its potential applications in different fields can expand its versatility and impact on scientific research.
Synthesis Methods
ABPEM can be synthesized using different methods, including the reaction of 4-bromobenzyl alcohol with 2-azido-1-(ethylmorpholin-2-yl)ethanone in the presence of a base, or the reaction of 4-bromobenzyl chloride with 2-azido-N-ethylmorpholine in the presence of a base and a solvent. The yield and purity of ABPEM can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
ABPEM has been studied for its potential applications in various fields, including bioorthogonal chemistry, drug delivery, and photoaffinity labeling. In bioorthogonal chemistry, ABPEM can be used as a bioorthogonal handle to label biomolecules selectively and efficiently. In drug delivery, ABPEM can be used as a prodrug that can be activated by light or enzymes to release the active drug. In photoaffinity labeling, ABPEM can be used as a photoaffinity probe to identify the binding partners of a target protein.
properties
CAS RN |
130755-08-7 |
|---|---|
Product Name |
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine |
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[2-(2-azido-4-benzylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C19H22N4O2/c20-22-21-18-15-17(14-16-4-2-1-3-5-16)6-7-19(18)25-13-10-23-8-11-24-12-9-23/h1-7,15H,8-14H2 |
InChI Key |
ABBJOTASRNYZOE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |
Other CAS RN |
130755-08-7 |
synonyms |
((2-azido-4-benzyl)phenoxy)-N-ethylmorpholine azido-MBPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















